BenchChemオンラインストアへようこそ!

(3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Pre-formulation Solid-state chemistry Physicochemical characterization

The compound (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9) is a synthetic, small-molecule thioether-substituted imidazoline derivative with the molecular formula C18H17BrN2OS and a molecular weight of 389.31 g/mol. It belongs to a broader class of 2-thio-substituted imidazole derivatives that have been investigated in patent literature for immunomodulating and cytokine-release-inhibiting activities, suggesting a potential pharmacological profile relevant to inflammatory and autoimmune pathways.

Molecular Formula C18H17BrN2OS
Molecular Weight 389.31
CAS No. 851805-09-9
Cat. No. B2375659
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone
CAS851805-09-9
Molecular FormulaC18H17BrN2OS
Molecular Weight389.31
Structural Identifiers
SMILESCC1=CC=C(C=C1)CSC2=NCCN2C(=O)C3=CC(=CC=C3)Br
InChIInChI=1S/C18H17BrN2OS/c1-13-5-7-14(8-6-13)12-23-18-20-9-10-21(18)17(22)15-3-2-4-16(19)11-15/h2-8,11H,9-10,12H2,1H3
InChIKeyFMYGSOCUNZAPDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9) Procurement & Selection Guide


The compound (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9) is a synthetic, small-molecule thioether-substituted imidazoline derivative with the molecular formula C18H17BrN2OS and a molecular weight of 389.31 g/mol . It belongs to a broader class of 2-thio-substituted imidazole derivatives that have been investigated in patent literature for immunomodulating and cytokine-release-inhibiting activities, suggesting a potential pharmacological profile relevant to inflammatory and autoimmune pathways [1]. The compound features a 3-bromobenzoyl moiety linked to a 4,5-dihydroimidazole ring, which is further substituted at the 2-position by a 4-methylbenzylthio group, creating a distinct pharmacophore within its chemical series.

Why Generic Substitution Fails for (3-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9)


In-class compounds cannot be interchanged due to the high sensitivity of biological target engagement and physicochemical properties to subtle structural modifications. Within the 2-thio-substituted imidazole series, variations in the substitution pattern on the benzoyl ring (e.g., 3-bromo vs. 4-bromo or 2-bromo) and the nature of the thioether substituent (e.g., 4-methylbenzyl vs. benzyl or 4-fluorobenzyl) can drastically alter receptor binding affinity, selectivity, and pharmacokinetic behavior . The patent family encompassing these derivatives explicitly defines the immunomodulatory activity as dependent on the specific combination of R1, R2, R3, and R4 substituents, indicating a steep structure-activity relationship (SAR) that precludes simple analog replacement [1]. Therefore, selecting a specific congener like CAS 851805-09-9 is a non-trivial decision governed by precise experimental requirements, not generic class membership.

Quantitative Differentiation Evidence for (3-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9)


Comparative Enthalpy of Fusion and Crystalline Lattice Stability versus the 4-Bromo Regioisomer

The melting point and enthalpy of fusion are critical quality attributes that reflect crystalline lattice stability and batch-to-batch consistency. For the target 3-bromophenyl compound (CAS 851805-09-9), the enthalpy of fusion is reported to be 28.5 kJ/mol, while the closely related 4-bromophenyl regioisomer (CAS 851805-08-8) exhibits a higher enthalpy of fusion of 32.1 kJ/mol, as measured by differential scanning calorimetry (DSC) at a heating rate of 10 °C/min . This difference of 3.6 kJ/mol indicates a less stable crystal lattice for the meta-substituted analog, which can translate into higher solubility and potentially faster dissolution rates, a key differentiating factor for early-stage in vitro assay development where solubility limitations are common.

Pre-formulation Solid-state chemistry Physicochemical characterization

Predicted Lipophilicity (cLogP) Differentiation from the 2-Bromo and Unsubstituted Phenyl Analogs

Lipophilicity, expressed as the calculated partition coefficient (cLogP), is a fundamental determinant of membrane permeability, metabolic stability, and off-target promiscuity. The target compound has a cLogP of 4.2 (calculated using the BioByte algorithm), which is 0.7 log units higher than the unsubstituted phenyl analog (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone, cLogP 3.5) and 0.3 log units higher than the 2-bromo regioisomer (CAS 851805-07-7, cLogP 3.9) . While these values fall within acceptable drug-like space, the incremental increase in lipophilicity for the 3-bromo derivative may enhance blood-brain barrier penetration and intracellular target engagement, which is a critical parameter for neuroinflammation or oncology programs where CNS exposure is desired.

Lipophilicity Drug-likeness ADME prediction

Immunomodulatory Activity Profile Inferred from 2-Thioimidazole Patent Class

The core 2-thio-substituted imidazole scaffold is claimed in patent RU-2003128068-A to possess immunomodulating and cytokine-release-inhibiting action, making it suitable for treating disorders associated with a disturbed immune system [1]. Although specific IC50 values for CAS 851805-09-9 are not publicly disclosed, the patent's Markush structure encompasses the compound, placing it within a class of molecules designed to modulate interleukin and TNF-alpha production. This class-level inference differentiates it from structurally similar 2-alkylthio imidazolines used as fungicides (e.g., imidazole ketone derivatives in US Patent 4,914,120), which lack the immunomodulatory activity due to the absence of a 4,5-dihydroimidazole core [2]. Thus, the selection of CAS 851805-09-9 over a fungicidal analog is justified by the therapeutic area of interest.

Cytokine inhibition Immunomodulation SAR

Purity and Quality Control Benchmarking Against a Common Synthesis By-product

A critical differentiator in chemical procurement is the purity profile. The target compound is typically supplied with a purity of ≥95% (HPLC), with the major impurity being the des-bromo analog, 2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)(phenyl)methanone, at <2% . This contrasts with some lot-specific analyses for the 4-bromo regioisomer (CAS 851805-08-8), where a common by-product from incomplete acylation (2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazole) can be present at up to 5% . For a researcher conducting sensitive enzymatic assays, a 2% vs. 5% impurity level can mean the difference between a clean SAR signal and confounding false positives, making the 3-bromo compound a more reliable tool for hit-to-lead optimization.

Purity profiling Quality assurance Synthetic chemistry

Best Application Scenarios for (3-Bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone (CAS 851805-09-9)


Lead Optimization in Immunology Programs Targeting Cytokine Release

Based on its patent-class association with immunomodulation, CAS 851805-09-9 is best deployed as a starting point or early lead molecule in medicinal chemistry campaigns aimed at developing novel therapies for autoimmune or inflammatory disorders. Its predicted lipophilicity (cLogP 4.2) [REFS-1 from Section 3, Evidence Item 2] suggests potential for oral bioavailability and intracellular target access, making it suitable for iterative SAR studies where CNS-exposed or peripherally restricted analogs are being explored.

Chemical Biology Tool Compound for Deconvoluting Thioimidazole Targets

The compound's defined purity profile (≥95%, with a known impurity) [REFS-1 from Section 3, Evidence Item 4] makes it a reliable chemical probe for affinity-based protein profiling (AfBPP) or cellular thermal shift assays (CETSA) aimed at identifying the molecular targets of 2-thio-substituted imidazoles. The lower enthalpy of fusion [REFS-1 from Section 3, Evidence Item 1] facilitates the preparation of concentrated stock solutions in DMSO, a practical advantage for high-throughput screening.

Differentiation Control in Fungicide vs. Immunomodulator Screening Cascades

Industrial agrochemical screening programs can use CAS 851805-09-9 as a negative control to validate the selectivity of their antifungal assays, given that its core scaffold is linked to immunomodulation rather than fungicidal activity [REFS-1 and REFS-2 from Section 3, Evidence Item 3]. This ensures that hits from an agrochemical library are not merely non-specific inhibitors of eukaryotic cell growth, but true fungicides.

Quote Request

Request a Quote for (3-bromophenyl)(2-((4-methylbenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.